molecular formula C19H21ClN2O3 B13848197 (2-Acetamido-5-chlorophenyl)(phenyl)carbamic Acid tert-Butyl Ester

(2-Acetamido-5-chlorophenyl)(phenyl)carbamic Acid tert-Butyl Ester

Cat. No.: B13848197
M. Wt: 360.8 g/mol
InChI Key: ZIXJRHSNEIVVSH-UHFFFAOYSA-N
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Chemical Reactions Analysis

Types of Reactions

(2-Acetamido-5-chlorophenyl)(phenyl)carbamic Acid tert-Butyl Ester can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles such as amines and alcohols . The reactions are typically carried out under controlled temperatures and in the presence of suitable solvents .

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield corresponding carboxylic acids, while reduction may produce amines .

Comparison with Similar Compounds

Similar Compounds

Some compounds similar to (2-Acetamido-5-chlorophenyl)(phenyl)carbamic Acid tert-Butyl Ester include:

Uniqueness

What sets this compound apart is its specific substitution pattern, which imparts unique chemical and biological properties. The presence of the acetamido and chloro groups enhances its binding affinity to certain molecular targets, making it particularly useful in neurological research .

Properties

Molecular Formula

C19H21ClN2O3

Molecular Weight

360.8 g/mol

IUPAC Name

tert-butyl N-(2-acetamido-5-chlorophenyl)-N-phenylcarbamate

InChI

InChI=1S/C19H21ClN2O3/c1-13(23)21-16-11-10-14(20)12-17(16)22(15-8-6-5-7-9-15)18(24)25-19(2,3)4/h5-12H,1-4H3,(H,21,23)

InChI Key

ZIXJRHSNEIVVSH-UHFFFAOYSA-N

Canonical SMILES

CC(=O)NC1=C(C=C(C=C1)Cl)N(C2=CC=CC=C2)C(=O)OC(C)(C)C

Origin of Product

United States

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